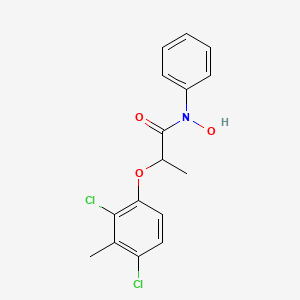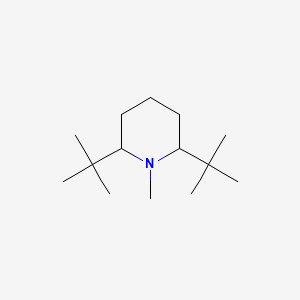![molecular formula C8H11NO2 B14415010 N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine CAS No. 83370-21-2](/img/structure/B14415010.png)
N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-6-Oxabicyclo[322]non-8-en-7-ylidenehydroxylamine is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart distinct chemical and biological properties
Preparation Methods
The synthesis of N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine typically involves several steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This reaction is often followed by various functional group modifications to achieve the desired structure. High-pressure cycloaddition and thermal cycloreversion procedures have also been employed to improve yields and selectivity . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine has been explored for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound has shown promise in studies related to enzyme inhibition and receptor binding. In medicine, it has been investigated for its potential anti-inflammatory and anti-cancer properties. Additionally, the compound’s unique structure makes it a valuable tool in structural biology and crystallography studies .
Mechanism of Action
The mechanism of action of N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets involved depend on the specific context and application .
Comparison with Similar Compounds
N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine can be compared to other bicyclic compounds such as bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane derivatives. These compounds share similar ring structures but differ in their functional groups and chemical properties. The unique structure of this compound imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
83370-21-2 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(6-oxabicyclo[3.2.2]non-8-en-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c10-9-8-6-2-1-3-7(11-8)5-4-6/h4-7,10H,1-3H2 |
InChI Key |
ICCZEHFMKJSUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC(C1)OC2=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


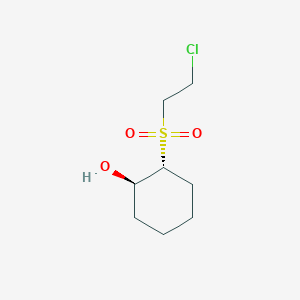
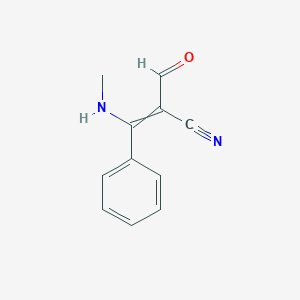
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
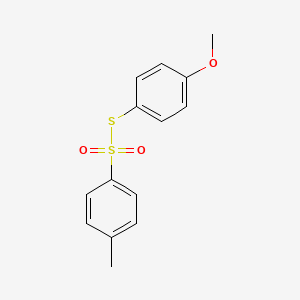
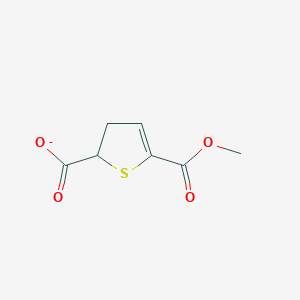
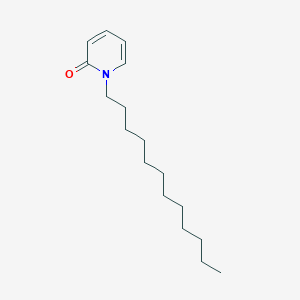
![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
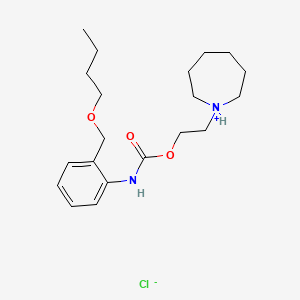
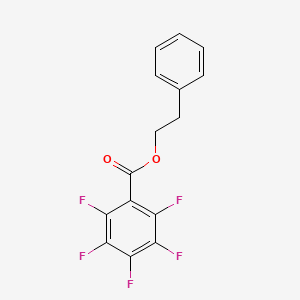
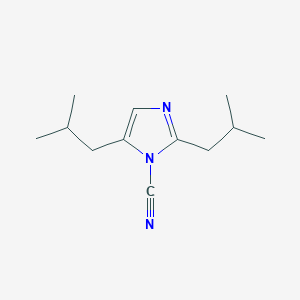

![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
